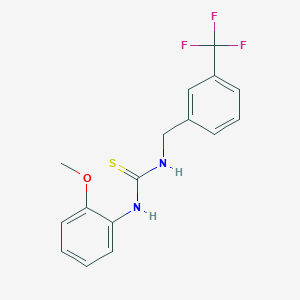
1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including 1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, often involves reactions that yield compounds with significant biological activities. For example, the synthesis of similar thiourea derivatives has been reported through reactions that involve the interaction of isothiocyanates with amines in the presence of suitable solvents (Suaifan et al., 2010). These methods are crucial for generating thiourea derivatives with varied substituents, potentially affecting their properties and applications.
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including this compound, is characterized by their planar configurations and the presence of hydrogen bonds. X-ray crystallography studies of related compounds, such as 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, reveal almost planar structures with significant dihedral angles between the benzene ring and the thiourea unit, facilitating intermolecular hydrogen bonding (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, contributing to their versatile applications. For example, the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils from reactions involving 4-methoxycoumarin and thiourea under specific conditions showcases the reactivity of thiourea derivatives towards synthesizing heterocyclic compounds (Morita et al., 1983). These reactions are fundamental for the development of compounds with potential pharmacological activities.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystal structure analysis often reveals the presence of hydrogen bonding, which influences the compound's stability and solubility in different solvents. Studies on similar compounds provide insights into the solid-state behaviors and intermolecular interactions that define their physical properties (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with biological molecules, are influenced by its functional groups and molecular structure. Quantum chemical calculations and spectroscopic analyses of similar compounds provide valuable information on their reactivity patterns, potential as ligands in metal complexes, and interactions with DNA or proteins (Sheena Mary et al., 2016).
Wissenschaftliche Forschungsanwendungen
Spectral Studies and Quantum-Chemical Calculations : Research on furan derivatives of substituted phenylthiourea, closely related to the specified compound, has shown significant insights into intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations. This research contributes to understanding the molecular and crystal structure of these compounds, which can be crucial in various chemical applications (Hritzová et al., 2005).
Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection : A study involving a phenylthiourea derivative demonstrates its potential in the early detection of Alzheimer's disease through small animal PET imaging. This suggests a role for such compounds in medical imaging and diagnostics, although the specific compound studied did not permeate the blood-brain barrier (Brooks et al., 2015).
Molecular Docking and Cytotoxicity Studies : A study on a methoxyphenyl-pyridinylmethyl thiourea compound focused on its molecular docking with DNA, cytotoxicity against cancer cell lines, and theoretical studies using Density Functional Theory (DFT). This provides insights into its potential as an anticancer agent (Mushtaque et al., 2016).
Antimicrobial Activities and In Vivo Toxicity : Thiourea-containing compounds have been synthesized and evaluated for antibacterial activity against a range of bacteria, including MRSA. The study also includes a structure-activity relationship and in vivo toxicity assessment, suggesting their potential as a new class of antibiotics (Dolan et al., 2016).
Anticancer Thiourea-Azetidine Hybrids : Research on thiourea compounds bearing a methoxyphenyl azetidine moiety demonstrated significant in vitro anticancer activity against various human cancer cell lines. The study included SAR, molecular docking, ADMET, toxicity, and DFT studies, highlighting the therapeutic potential of these compounds in cancer treatment (Parmar et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-22-14-8-3-2-7-13(14)21-15(23)20-10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKNHSPUGTZQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
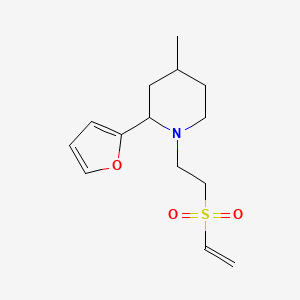
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

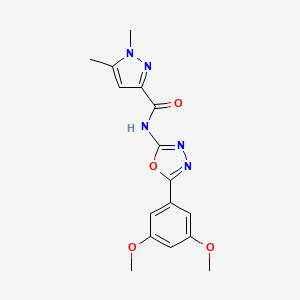
![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

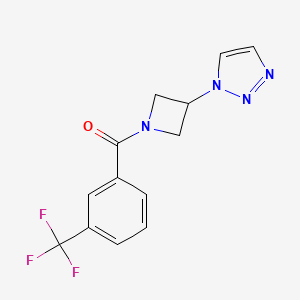
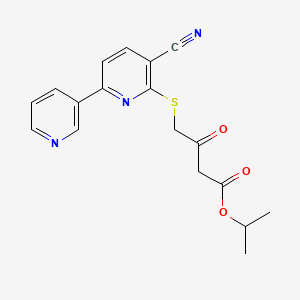
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)